

Neocarzinostatin A molecular weight and chemical formula

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Compound of Interest

Compound Name: Neocarzilin A

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An In-depth Technical Guide to Neocarzinostatin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neocarzinostatin (NCS), a potent antitumor chromoprotein. The document details its molecular characteristics, mechanism of action, and key experimental protocols relevant to its study and application in research and drug development.

Molecular Composition and Properties

Neocarzinostatin is a macromolecular complex composed of a non-covalently bound protein component, apo-neocarzinostatin (apo-NCS), and a highly reactive chromophore (NCS-chr). The apoprotein, consisting of 113 amino acids, serves as a carrier and stabilizer for the labile enediyne chromophore, protecting it from degradation until it reaches its cellular target.^[1]

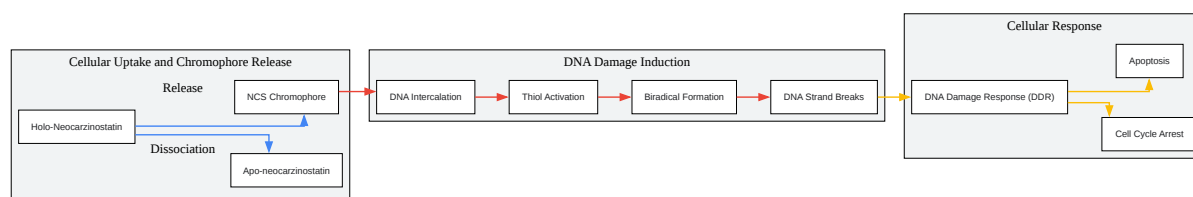
Quantitative Data Summary

The molecular weights and chemical formulas for the constituent parts of Neocarzinostatin are summarized in the table below.

Component	Molecular Weight (Da)	Chemical Formula
Neocarzinostatin Chromophore (NCS-chr)	~659	$C_{35}H_{33}NO_{12}$ [2]
Apo-neocarzinostatin (apo-NCS)	~11,000	Not applicable (protein)
Holo-neocarzinostatin (Holo-NCS)	~11,760	Not applicable (protein-ligand complex)[3]

Mechanism of Action: DNA Damage and Apoptosis Induction

The antitumor activity of Neocarzinostatin is attributed to its chromophore, which induces DNA damage. Upon release from the apoprotein, the chromophore intercalates into the DNA. Subsequent activation, typically by intracellular thiols, triggers a cycloaromatization reaction (Bergman cyclization), generating highly reactive biradical species.[4] These radicals abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks.[4][5][6] This DNA damage activates cellular DNA damage response pathways, which can ultimately lead to cell cycle arrest and apoptosis.[5]



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Neocarzinostatin Signaling Pathway

Experimental Protocols

This section outlines methodologies for key experiments involving Neocarzinostatin.

Purification of Neocarzinostatin

Several methods have been developed for the purification of Neocarzinostatin from crude preparations. A rapid and efficient method utilizes Fast Performance Liquid Chromatography (FPLC) with an anion exchange column.

- Objective: To isolate and purify Neocarzinostatin from culture filtrates of *Streptomyces carzinostaticus*.
- Methodology:
 - Crude Extract Preparation: Centrifuge the culture filtrate to remove cellular debris.
 - Anion Exchange Chromatography:
 - Equilibrate a Mono Q anion exchange column with a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).
 - Load the crude extract onto the column.
 - Wash the column with the equilibration buffer to remove unbound impurities.
 - Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).
 - Collect fractions and monitor the absorbance at 280 nm to detect protein elution.
 - Purity Analysis: Assess the purity of the fractions containing Neocarzinostatin by SDS-PAGE.
 - Activity Assay: Confirm the biological activity of the purified Neocarzinostatin using a DNA cleavage assay or a cell viability assay.^[7]

SDS-PAGE Analysis

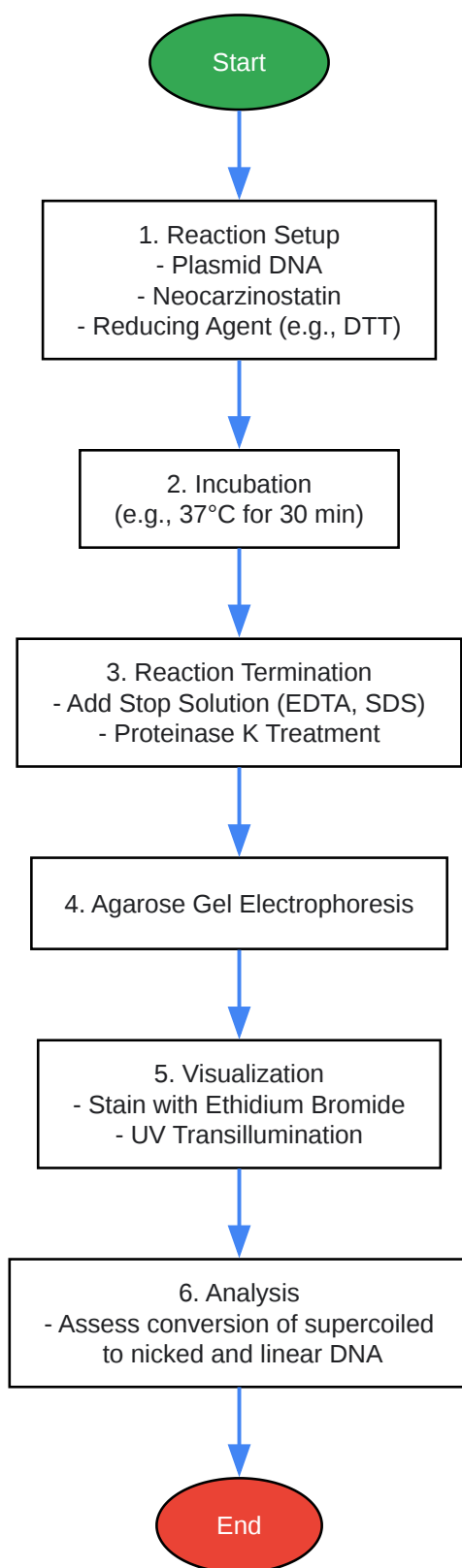
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique to separate proteins based on their molecular weight and to assess the purity of Neocarzinostatin preparations.

- Objective: To determine the molecular weight and purity of apo-neocarzinostatin and holo-neocarzinostatin.
- Methodology:
 - Sample Preparation:
 - Mix the protein sample with 4x SDS-PAGE loading buffer (containing SDS, β -mercaptoethanol or DTT, glycerol, and bromophenol blue).
 - Heat the samples at 95°C for 5 minutes to denature the proteins.[8][9]
 - Electrophoresis:
 - Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., a 4-20% gradient gel).
 - Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[9]
 - Staining and Visualization:
 - Stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour with gentle agitation.
 - Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
 - Visualize the protein bands and estimate their molecular weights by comparison with the molecular weight marker.[8]

DNA Cleavage Assay

This assay is used to determine the DNA-damaging activity of Neocarzinostatin.

- Objective: To assess the ability of Neocarzinostatin to induce single- and double-strand breaks in DNA.
- Methodology:
 - Reaction Setup:
 - In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) with the Neocarzinostatin sample in a suitable reaction buffer.
 - Add a reducing agent, such as 2-mercaptoethanol or dithiothreitol (DTT), to activate the chromophore.[\[10\]](#)
 - Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
 - Reaction Termination:
 - Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS) followed by proteinase K treatment.[\[11\]](#)
 - Agarose Gel Electrophoresis:
 - Load the samples onto an agarose gel (e.g., 1%).
 - Run the gel in a suitable electrophoresis buffer (e.g., TBE or TAE) until the different DNA forms (supercoiled, nicked circular, and linear) are separated.
 - Visualization and Analysis:
 - Stain the gel with ethidium bromide or another DNA-intercalating dye.
 - Visualize the DNA bands under UV light. The conversion of supercoiled DNA to nicked and linear forms indicates DNA cleavage activity.



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DNA Cleavage Assay Workflow

Quantitative Biological Activity Data

The cytotoxic effects of Neocarzinostatin have been quantified in various cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of the compound's potency.

Cell Line	Incubation Time (hours)	IC ₅₀ (nM)
C6	72	493.64
U87MG	72	462.96

Data from MedChemExpress, accuracy not independently confirmed by the source.[5]

Structural Analysis Methodologies

The three-dimensional structures of both apo-neocarzinostatin and the holo-complex have been elucidated using high-resolution techniques.

- X-ray Crystallography: The crystal structure of the neocarzinostatin protein-chromophore complex has been determined at high resolution, revealing the deep cleft in the apoprotein where the chromophore binds.[12] This technique provides a static picture of the molecule's conformation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have been instrumental in determining the solution structure of apo- and holo-neocarzinostatin.[13][14] These studies have also provided insights into the dynamics of the protein and the mechanism of chromophore release.[14]

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